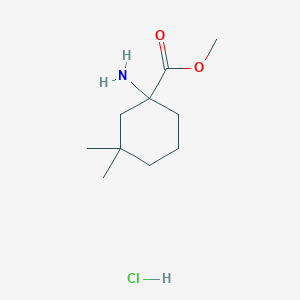

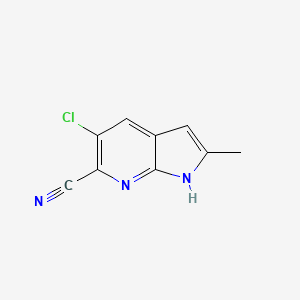

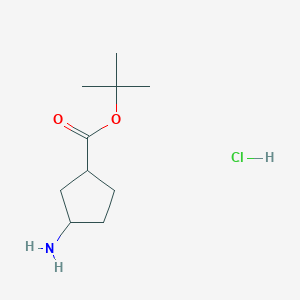

![molecular formula C17H22N2O3S B1436060 Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one CAS No. 1422285-60-6](/img/structure/B1436060.png)

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one

Vue d'ensemble

Description

Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrrolo[3,4-e]isoindole family and is composed of two fused heterocyclic rings, an isoindole and a pyrrole. It has been studied for its potential applications in medicinal chemistry, biochemistry, and drug design.

Applications De Recherche Scientifique

Overview of Racemic Compounds in Medical Research

Racemic compounds, consisting of equal amounts of left- and right-handed enantiomers, are prevalent in medical research due to their complex interactions with biological systems. The study of racemates, including compounds similar in structure to Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one, has led to significant advancements in understanding drug efficacy, metabolism, and safety profiles.

Importance of Enantiomer Specificity

Research indicates that the therapeutic efficacy and safety of racemic drugs can be highly dependent on their specific enantiomeric composition. For example, the enantiomers of racemic mixtures like albuterol and metoprolol have been shown to possess distinct pharmacological profiles, which can lead to differences in clinical outcomes (Nowak, 2003; Dasbiswas & Shinde, 2008). This underscores the necessity for precise enantioselective synthesis and analysis in the development of safer and more effective pharmaceuticals.

Enantioselective Synthesis and Analysis

Recent advancements in enantioselective synthesis and analysis have enabled the development of drugs with improved therapeutic profiles. Techniques such as chromatography and asymmetric synthesis are critical for separating and studying the individual enantiomers of racemic compounds. These methods have been applied to a wide range of substances, demonstrating the potential for enhanced drug development and understanding of racemic drugs' biological effects (Pellissier, 2011; Batra & Bhushan, 2017).

Bioactive Properties of Chiral Compounds

The exploration of chiral compounds, including those with complex structures like oxazinoindoles, has revealed significant bioactive properties ranging from antidepressant to antitumor activities. The study of these properties is essential for the development of new therapeutics with potential applications in treating various diseases (Dupeux & Michelet, 2022).

Propriétés

IUPAC Name |

(5aR,8aS,8bS)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-11-2-5-13(6-3-11)23(21,22)19-9-12-4-7-14-15(16(12)10-19)8-18-17(14)20/h2-3,5-6,12,14-16H,4,7-10H2,1H3,(H,18,20)/t12?,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXELEJLCKASJBN-SJFVDLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC4C(C3C2)CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3[C@@H]4CNC(=O)[C@@H]4CCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

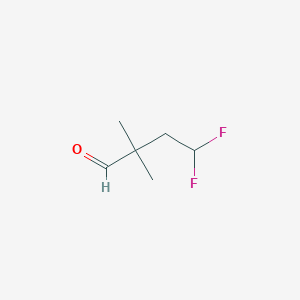

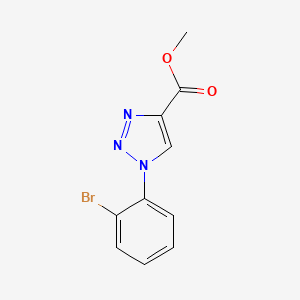

![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)

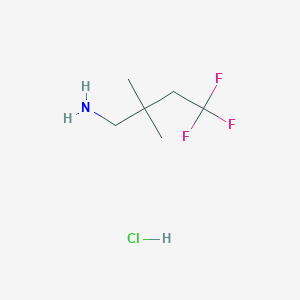

![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)